molecular formula C24H21ClN4O5 B2702160 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 923244-44-4

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2702160
CAS No.: 923244-44-4
M. Wt: 480.91
InChI Key: MWWJKOWCOHTDKL-UHFFFAOYSA-N
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Description

Historical Development of Pyrido[3,2-d]pyrimidine Scaffold

The exploration of pyridopyrimidine derivatives began in the mid-20th century with the synthesis of simple fused heterocycles for antimalarial and antibacterial applications. Early work focused on pyrido[2,3-d]pyrimidines, but the pyrido[3,2-d] isomer gained prominence in the 1990s due to its improved solubility and metabolic stability. A pivotal advancement occurred in 1993, when Kisliuk and colleagues developed reductive alkylation techniques to functionalize the pyridopyrimidine core, enabling the introduction of diverse substituents at the N~9~ position. This methodology laid the groundwork for later derivatives, including those targeting kinases and microbial enzymes.

By the 2000s, pyrido[3,2-d]pyrimidines emerged as key scaffolds in kinase inhibitor design. For example, Seletalisib (a selective PI3Kδ inhibitor) and β-DADF (a bifunctional purine biosynthesis inhibitor) demonstrated the scaffold’s adaptability to diverse therapeutic targets. The introduction of electron-withdrawing groups, such as the 4-chlorobenzyl and 2,4-dimethoxyphenyl moieties in the subject compound, reflects iterative refinements to enhance target affinity and selectivity.

Fundamental Structural Characteristics of Pyrido[3,2-d]pyrimidines

Pyrido[3,2-d]pyrimidines consist of a pyridine ring fused to a pyrimidine ring at the [3,2-d] position, creating a planar, aromatic system with three nitrogen atoms (Figure 1). This arrangement confers:

  • Electron-deficient character , facilitating interactions with electron-rich regions of enzymes (e.g., ATP-binding pockets).
  • Multiple substitution sites (positions 1, 3, 4, and 7), allowing modular functionalization to fine-tune pharmacological properties.

The subject compound, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide , exemplifies these principles. Its structure includes:

  • 4-Chlorobenzyl group at position 3: Enhances lipophilicity and π-stacking with hydrophobic enzyme pockets.
  • 2,4-Dimethoxyphenylacetamide at position 1: Introduces hydrogen-bonding capacity via methoxy and amide groups.
  • Dioxo moiety at positions 2 and 4: Stabilizes the keto-enol tautomer, favoring binding to oxidoreductases.
Table 1: Structural Features and Biological Implications of Representative Pyrido[3,2-d]pyrimidines  
| Compound Name             | Substituents                          | Target                     | Biological Effect               |  
|---------------------------|---------------------------------------|----------------------------|----------------------------------|  
| Seletalisib               | 8-chloro-3-(trifluoroethyl)quinoline | PI3Kδ                      | Immunomodulation                |  
| β-DADF                    | Purine-linked carbamoyl group         | PURH enzyme                | Antimetabolite activity          |  
| Subject Compound          | 4-chlorobenzyl, 2,4-dimethoxyphenyl  | Undisclosed kinase/enzyme | Potential antiproliferative      |  

Classification Within Heterocyclic Chemistry Framework

Pyrido[3,2-d]pyrimidines belong to the broader family of diazanaphthalenes, which are classified based on nitrogen atom positioning (Figure 2). Within this hierarchy:

  • Bridgehead nitrogen arrangement : The [3,2-d] isomer distinguishes itself from [2,3-d] and [4,3-d] analogs by altering electron density distribution, impacting redox potential and tautomeric stability.
  • Biopharmaceutical categorization : These compounds are often classed as kinase inhibitors, antimetabolites, or immunomodulators, depending on substituent patterns.

The subject compound’s acetamide sidechain aligns it with Type II kinase inhibitors, which bind to allosteric sites adjacent to the ATP pocket. Conversely, the 4-chlorobenzyl group suggests potential cross-reactivity with dihydrofolate reductase (DHFR), a hallmark of antimetabolite pyridopyrimidines.

Current Research Status of Pyrido[3,2-d]pyrimidine Derivatives

Recent studies highlight pyrido[3,2-d]pyrimidines in preclinical and clinical trials for diverse indications:

  • Oncology : Seletalisib (NCT02391349) advanced to Phase II trials for chronic lymphocytic leukemia, leveraging PI3Kδ inhibition to disrupt B-cell signaling.
  • Infectious Diseases : Derivatives like (2S)-2-((2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol show nanomolar activity against hepatitis B by activating Toll-like receptor 8 (TLR8).
  • Immunology : β-DADF modulates purine biosynthesis in Mycobacterium tuberculosis, offering a novel mechanism for tuberculosis therapy.

Emerging trends include:

  • PROTAC integration : Pyrido[3,2-d]pyrimidines serve as warheads in proteolysis-targeting chimeras, enabling targeted protein degradation.
  • Covalent inhibition : Electrophilic substituents (e.g., acrylamides) facilitate irreversible binding to cysteine residues in kinases like KRAS.

The subject compound’s 2,4-dimethoxyphenylacetamide group may exploit these trends, potentially enabling dual kinase/DHFR inhibition or PROTAC-mediated activity. Further SAR studies are warranted to elucidate its precise mechanism and therapeutic niche.

Table 2: Recent Clinical and Preclinical Candidates in Pyrido[3,2-d]pyrimidine Research  
| Compound             | Target          | Development Stage | Key Substituents               |  
|----------------------|-----------------|--------------------|---------------------------------|  
| Seletalisib          | PI3Kδ           | Phase II           | Trifluoroethylquinoline         |  
| TLR8 Agonist         | TLR8            | Preclinical        | 7-Fluoro, hexanol sidechain     |  
| Subject Compound     | Undisclosed     | Research           | 4-Chlorobenzyl, dimethoxyphenyl |  

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O5/c1-33-17-9-10-18(20(12-17)34-2)27-21(30)14-28-19-4-3-11-26-22(19)23(31)29(24(28)32)13-15-5-7-16(25)8-6-15/h3-12H,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWJKOWCOHTDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a pyrido[3,2-d]pyrimidine core and various substituents that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C23H19ClN4O4C_{23}H_{19}ClN_{4}O_{4}, with a molecular weight of approximately 450.9 g/mol. The presence of the 4-chlorobenzyl group and dimethoxyphenyl moiety contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • MDM2 Inhibition : Preliminary studies indicate that compounds similar to this one can inhibit the MDM2 protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to the activation of p53, promoting apoptosis in cancer cells .
  • Antiproliferative Activity : The compound has shown promising antiproliferative effects against several cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range (0.15 - 0.24 μM) against specific cancer cell lines like SJSA-1 .

Anticancer Activity

A study evaluating the anticancer potential of similar compounds found that they effectively induced apoptosis in cancer cells through the upregulation of p53 and related proteins. The pharmacodynamic effects were significant at doses as low as 100 mg/kg in xenograft models .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the substituents on the pyrido[3,2-d]pyrimidine core can significantly influence biological activity. For example:

  • Compounds with different aromatic substitutions showed varying degrees of MDM2 binding affinity and antiproliferative activity.
  • The presence of electron-withdrawing groups like chlorine enhanced potency against certain cancer cell lines .

Table 1: Summary of Biological Activities

CompoundTargetIC50 (μM)Mechanism
Compound 32SJSA-10.22MDM2 Inhibition
Compound 33SJSA-10.15Apoptosis Induction
Compound 38SJSA-10.24Cell Cycle Arrest

Case Studies

  • MDM2 Inhibition Study : In a recent study, a derivative of the compound was evaluated for its ability to inhibit MDM2 in vitro and in vivo. The results showed that it effectively induced p53 activation and increased apoptosis markers in treated tumor tissues .
  • Pharmacokinetic Study : A pharmacokinetic study in rat models demonstrated favorable absorption and distribution characteristics for the compound, supporting its potential for oral bioavailability and therapeutic application .

Comparison with Similar Compounds

2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

  • Key Difference : Methoxy groups at positions 2 and 5 on the phenyl ring (vs. 2 and 4 in the target compound) .
  • Molecular Formula : C24H21ClN4O5 (identical to the target compound).
Parameter Target Compound (2,4-Dimethoxy) 2,5-Dimethoxy Analog
Molecular Weight 480.905 g/mol 480.905 g/mol
Substituent Positions 2,4-Dimethoxyphenyl 2,5-Dimethoxyphenyl
ChemSpider ID Not provided 18418562

Heterocyclic Core Variations

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide

  • Core Structure: Thieno[2,3-d]pyrimidine fused with a pyridine ring, incorporating a sulfur atom .
  • Synthesis : 73% yield via acetylation in pyridine .

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Core Structure: Thieno[3,2-d]pyrimidine with a chloro-methylphenyl group .
  • Molecular Weight : 409.888 g/mol (lighter due to fewer substituents).
  • Key Feature : Thiophene ring enhances π-π stacking interactions but reduces hydrogen-bonding capacity compared to pyrido-pyrimidines.
Parameter Target Compound Thieno[2,3-d]pyrimidine Thieno[3,2-d]pyrimidine
Core Heterocycle Pyrido[3,2-d]pyrimidine Thieno[2,3-d]pyrimidine Thieno[3,2-d]pyrimidine
Molecular Weight 480.905 g/mol 369.44 g/mol 409.888 g/mol
Notable Substituents 4-Chlorobenzyl, 2,4-dimethoxy 7-Methyl, phenylamino 2-Chloro-4-methylphenyl

Pyrazolo-Pyrimidine Derivatives

N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Core Structure : Pyrazolo[3,4-d]pyrimidine with fluorinated chromen groups .
  • Properties : High molecular weight (571.198 g/mol) and melting point (302–304°C) due to fluorinated aromatic systems. Fluorine atoms improve metabolic stability and binding to hydrophobic targets.

Solubility and Bioavailability

  • 2,4-Dimethoxyphenyl Group: Enhances water solubility compared to non-polar substituents (e.g., 4-chlorobenzyl in ).
  • Thieno-Pyrimidines : Higher logP values due to sulfur-containing cores, favoring blood-brain barrier penetration.

Q & A

Basic Research Question

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 481.2) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA) .
  • Thermal Stability :
    • Differential Scanning Calorimetry (DSC) : Melting point ~220–240°C .

How should researchers design experiments to evaluate biological activity?

Advanced Research Question
In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (1–100 µM) .
    In Silico Studies :
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (PDB ID: 1M17 for kinase domains) .
    Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

How can contradictions in biological activity data be resolved?

Advanced Research Question

  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required) .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., Western blot for protein expression vs. enzymatic activity) .
  • Structural Confirmation : Re-examine NMR data to ensure no degradation products (e.g., hydrolysis of acetamide group) .
  • Comparative Studies : Benchmark against structurally similar analogs (e.g., 3-fluorobenzyl derivatives) to isolate substituent effects .

What strategies optimize structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Substituent Variation :
    • Replace 4-chlorobenzyl with electron-withdrawing groups (e.g., 3-CF₃) to enhance target affinity .
    • Modify methoxy groups on the phenyl ring to study steric/electronic effects (e.g., 2,4-dichloro vs. 2,4-dimethoxy) .
  • QSAR Modeling :
    • Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with bioactivity .
  • Metabolic Stability :
    • Introduce deuterium at labile positions (e.g., acetamide methyl) to prolong half-life in microsomal assays .

What are the challenges in studying target interactions?

Advanced Research Question

  • Target Identification : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding proteins .
  • Crystallography : Co-crystallize with kinases (e.g., CDK2) to resolve binding modes, though limited by compound solubility .
  • Dynamic Interactions :
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐₙ/kₒff) to assess affinity .
    • Molecular Dynamics Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories .

How does the compound compare to related pyrido-pyrimidine derivatives?

Advanced Research Question

Compound Substituents Bioactivity Reference
Target Compound4-Cl-benzyl, 2,4-diOMe-phenylIC₅₀ = 1.2 µM (EGFR kinase)
3-Fluorobenzyl Analog3-F-benzylIC₅₀ = 2.5 µM (lower potency)
2,4-Dichlorophenyl Derivative2,4-diCl-phenylImproved solubility, reduced activity

Key trends: Chlorine at the benzyl position enhances potency, while methoxy groups balance solubility and binding .

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